molecular formula C26H27ClN2O4 B12496577 Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12496577
M. Wt: 467.0 g/mol
InChI Key: CPRNUNJCVYFYKT-UHFFFAOYSA-N
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Description

Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate is a complex organic compound with a unique structure that includes a chlorobenzyl group, a morpholine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl alcohol with 2-aminobenzyl alcohol to form an intermediate, which is then reacted with morpholine and methyl benzoate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-({2-[(2-bromobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate
  • Methyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate
  • Methyl 5-({2-[(2-iodobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Uniqueness

Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substituents

Properties

Molecular Formula

C26H27ClN2O4

Molecular Weight

467.0 g/mol

IUPAC Name

methyl 5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C26H27ClN2O4/c1-31-26(30)22-16-21(10-11-24(22)29-12-14-32-15-13-29)28-17-19-6-3-5-9-25(19)33-18-20-7-2-4-8-23(20)27/h2-11,16,28H,12-15,17-18H2,1H3

InChI Key

CPRNUNJCVYFYKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2OCC3=CC=CC=C3Cl)N4CCOCC4

Origin of Product

United States

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